molecular formula C18H18N2O4S B509106 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide CAS No. 663168-50-1

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide

Cat. No.: B509106
CAS No.: 663168-50-1
M. Wt: 358.4g/mol
InChI Key: WZSVUNKONTZJGP-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by the presence of a benzisothiazole ring system, which is fused with a sulfone group and an amide linkage to an ethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide typically involves the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing the thiol group of the benzisothiazole ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Formation: The final step involves the formation of the amide linkage by reacting the sulfone-substituted benzisothiazole with 4-ethylphenylpropanoic acid or its derivatives in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient and cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide: Similar structure but lacks the ethyl group on the phenyl ring.

    3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylphenyl)propanamide: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the phenyl ring in 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide may confer unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research and development.

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide is a complex organic molecule with significant biological activity attributed to its unique structural features. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • A benzothiazole moiety , which contributes to its biological interactions.
  • An amide functional group , which can enhance binding to biological targets.
  • A 4-ethylphenyl substituent , potentially influencing the compound's lipophilicity and pharmacokinetics.

Molecular Formula: C17H18N2O4S
Molecular Weight: 358.40 g/mol

Biological Activity Overview

Research indicates that compounds containing benzothiazole and related structures exhibit various biological activities, including:

  • Inhibition of Enzymes :
    • Studies show that benzothiazole derivatives can act as potent inhibitors of human mast cell tryptase, with some derivatives demonstrating IC50 values in the low micromolar range. For instance, compounds derived from similar structures have shown IC50 values as low as 0.064 µM, indicating strong inhibitory potential against specific enzymes involved in inflammatory responses .
  • Anti-inflammatory Effects :
    • In vivo studies using mouse models have demonstrated that certain derivatives can significantly reduce inflammation. For example, a related compound reduced edema by 69% in a delayed-type hypersensitivity model .
  • Anticancer Activity :
    • Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways.

Case Study 1: Mast Cell Trytapse Inhibition

A series of compounds derived from benzothiazole were synthesized and tested for their ability to inhibit human mast cell tryptase. The compound 7b emerged as a potent inhibitor with an IC50 of 0.85 µM, while modifications led to even more potent analogs such as 7d (IC50 = 0.1 µM) and 7n (IC50 = 0.064 µM). These findings suggest that structural modifications can significantly enhance inhibitory activity against tryptase, which plays a role in allergic reactions and inflammation .

Case Study 2: Anti-inflammatory Activity

In another study focusing on skin inflammation models, a solution containing one of the synthesized derivatives was shown to reduce inflammation significantly compared to control groups. This highlights the potential therapeutic applications of benzothiazole derivatives in treating inflammatory conditions .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several related compounds:

Compound NameStructure FeaturesIC50 (µM)Biological Activity
Compound 7bBenzothiazole derivative0.85Mast cell tryptase inhibitor
Compound 7dExtended side chain0.1Enhanced mast cell inhibition
Compound 7nBenzoic acid derivative0.064Most potent tryptase inhibitor
Ethyl derivativeSimilar benzothiazole structure>33Weak against thrombin

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-13-7-9-14(10-8-13)19-17(21)11-12-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSVUNKONTZJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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